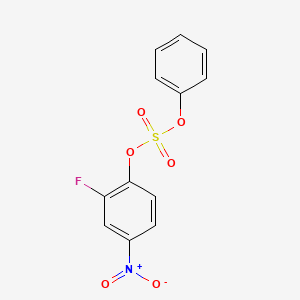![molecular formula C19H23NO2 B14209444 [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol CAS No. 837364-72-4](/img/structure/B14209444.png)
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol is a complex organic compound with a unique structure that includes a piperidine ring substituted with methoxyphenyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The methoxyphenyl and phenyl groups are introduced through substitution reactions, often using reagents like phenyl lithium or Grignard reagents.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Phenyl lithium or Grignard reagents.
Major Products
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the fully reduced alcohol.
Substitution: The major products depend on the specific substituents introduced.
科学的研究の応用
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol: shares similarities with other piperidine derivatives, such as:
Uniqueness
The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from other similar compounds.
特性
CAS番号 |
837364-72-4 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C19H23NO2/c1-22-18-11-9-17(10-12-18)20-13-5-8-16(14-21)19(20)15-6-3-2-4-7-15/h2-4,6-7,9-12,16,19,21H,5,8,13-14H2,1H3/t16-,19-/m1/s1 |
InChIキー |
IWAOGTAQRCTIKB-VQIMIIECSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N2CCC[C@@H]([C@H]2C3=CC=CC=C3)CO |
正規SMILES |
COC1=CC=C(C=C1)N2CCCC(C2C3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
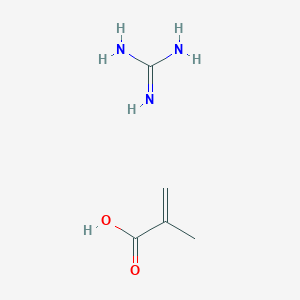
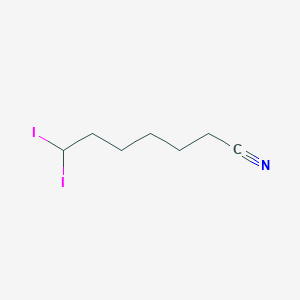
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
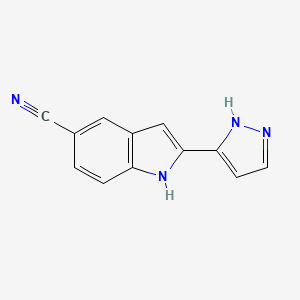
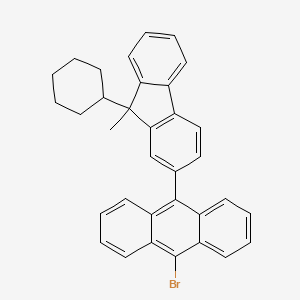

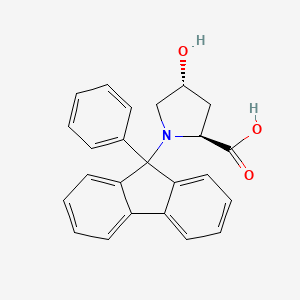

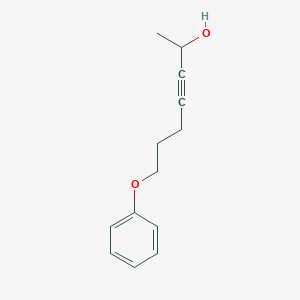
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
